3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound with a molecular formula of C15H16N2O5S2 and a molecular weight of 368.42 This compound features a thiazolidine-2,4-dione core, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the thiazolidine-2,4-dione core. Various synthetic approaches, such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives . Industrial production methods often focus on optimizing these parameters to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazolidine or azetidine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Thiazolidine-2,4-dione derivatives have been evaluated for their antimicrobial, antioxidant, and anticancer potential . They have shown promising activity against various microbial strains and cancer cell lines, making them valuable candidates for drug development. Additionally, these compounds are used in the synthesis of other valuable organic combinations and as vehicles in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine-2,4-dione core and the phenylsulfonyl group enhances its pharmacological properties, allowing it to exert effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine derivatives, which also exhibit diverse therapeutic and pharmaceutical activities . Similar compounds include thiazolidin-4-one containing molecules, which have been studied for their anticancer properties . The uniqueness of this compound lies in its specific structural features, such as the azetidine ring and the phenylsulfonyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c18-13(6-7-24(21,22)12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-23-15(17)20/h1-5,11H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRNBICLEURCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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